4-(Pentafluorosulfur)cinnamic acid
Description
Contextualization within Organofluorine Chemistry and Emerging SF₅ Chemistry
Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, holds a significant position in modern science, particularly in pharmaceuticals, agrochemicals, and materials. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Within this domain, the chemistry of the pentafluorosulfanyl (SF₅) group has rapidly gained attention. drugfuture.comsigmaaldrich.com
Often considered a "super-trifluoromethyl (CF₃)" group, the SF₅ moiety is an emerging functional group with unique physicochemical properties that have spurred exponential growth in research interest. drugfuture.comsigmaaldrich.com These properties include:
High Electronegativity: With a Pauling electronegativity of 3.65, the SF₅ group is one of the most electron-withdrawing groups known, significantly influencing the electronic nature of the molecule to which it is attached. drugfuture.com
Chemical and Thermal Stability: The sulfur-fluorine bonds are exceptionally strong, rendering the SF₅ group highly resistant to chemical degradation and thermal decomposition, a valuable trait for creating robust materials. chemicalbook.com
Lipophilicity: Despite its high polarity, the SF₅ group can increase the lipophilicity of a molecule, which can enhance properties like membrane permeability in biological systems. chemicalbook.com
Steric Profile: The octahedral geometry and significant size of the SF₅ group, which is larger than a trifluoromethyl or tert-butyl group, can be used to control molecular conformation and interactions. drugfuture.com
Despite these attractive features, the broader application of SF₅ chemistry has been hampered by challenges, including the limited availability of reagents and the harsh conditions often required for its introduction into molecules. drugfuture.comnih.gov However, recent advancements are making SF₅-containing building blocks more accessible, paving the way for their incorporation into a wider range of functional molecules. drugfuture.comresearchgate.net
Significance of Cinnamic Acid Frameworks in Organic Synthesis and Functional Materials
Cinnamic acid (C₆H₅-CH=CH-COOH) and its derivatives are ubiquitous in nature, found in cinnamon oil, shea butter, and as central intermediates in the biosynthesis of numerous natural products. nih.govchemicalbook.com In the realm of chemical synthesis, the cinnamic acid structure is considered a privileged building block for several reasons. researchgate.net
Its molecular architecture features multiple reactive sites: an aromatic ring, a conjugated carbon-carbon double bond, and a carboxylic acid group. researchgate.net This versatility allows it to be a cornerstone in the synthesis of a vast array of compounds and materials. nih.gov Cinnamic acid derivatives are integral to the production of pharmaceuticals (including anticancer and antimicrobial agents), fragrances, and advanced polymers. nih.govresearchgate.net The presence of the α,β-unsaturated carboxylic acid moiety is particularly important for designing photoreactive polymers and for undergoing various addition reactions, making it a highly adaptable scaffold for creating functional materials. researchgate.net
Rationale for Investigating the Synergistic Effects of Pentafluorosulfanyl and Cinnamic Acid Moieties
The investigation into 4-(Pentafluorosulfur)cinnamic acid stems from a logical and strategic design principle: to synergistically combine the potent property-modulating effects of the SF₅ group with the proven functional scaffold of cinnamic acid. By appending the highly electronegative and stable SF₅ group to the 4-position of the phenyl ring of cinnamic acid, chemists aim to create a new class of building blocks with enhanced or novel characteristics.
The powerful electron-withdrawing nature of the SF₅ group is expected to significantly modify the electronic properties of the entire cinnamic acid framework, influencing the reactivity of the double bond and the acidity of the carboxyl group. drugfuture.comchemicalbook.com This can lead to the development of new polymers with superior thermal stability and unique optical properties, or to the creation of novel pharmaceutical and agrochemical candidates with altered metabolic stability and biological activity. drugfuture.comchemicalbook.com The synthesis of molecules like this compound represents a targeted effort to expand the toolbox of medicinal and materials chemistry, providing access to compounds with precisely tuned properties for advanced applications.
Compound Identification and Properties
The tables below provide identification details for this compound and compare its known properties with those of its parent compound, cinnamic acid, and other fluorinated analogues.
Table 1: Compound Identification
| Compound Name | IUPAC Name | CAS Number | Molecular Formula |
| This compound | (2E)-3-[4-(pentafluoro-λ⁶-sulfanyl)phenyl]-2-propenoic acid | 851427-44-6 | C₉H₇F₅O₂S |
| Cinnamic acid | (E)-3-phenylprop-2-enoic acid | 621-82-9 | C₉H₈O₂ |
| 2,3,4,5,6-Pentafluorocinnamic acid | (E)-3-(2,3,4,5,6-Pentafluorophenyl)prop-2-enoic acid | 719-60-8 | C₉H₃F₅O₂ |
Sources: sigmaaldrich.comchemicalbook.comnih.govresearchgate.net
Table 2: Physical and Chemical Properties
| Property | This compound | Cinnamic acid | 2,3,4,5,6-Pentafluorocinnamic acid |
| Molar Mass | 274.21 g/mol | 148.16 g/mol | 238.11 g/mol |
| Appearance | Solid | White monoclinic crystals | White to yellow crystalline powder |
| Melting Point | Not readily available | 133 °C | 154-156 °C |
| Boiling Point | Not readily available | 300 °C (decomposes) | 252 °C |
| Water Solubility | Not readily available | 0.5 g/L (at 25 °C) | Not readily available |
| Acidity (pKa) | Not readily available | 4.44 | 3.84 (Predicted) |
Sources: sigmaaldrich.comchemicalbook.comnih.govresearchgate.net
Properties
IUPAC Name |
(E)-3-[4-(pentafluoro-λ6-sulfanyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5O2S/c10-17(11,12,13,14)8-4-1-7(2-5-8)3-6-9(15)16/h1-6H,(H,15,16)/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUUUUDYDIQTOU-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)S(F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)S(F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Pentafluorosulfur Cinnamic Acid and Its Analogues
Historical Perspectives on Pentafluorosulfanyl Group Introduction in Organic Molecules
The journey of the pentafluorosulfanyl group in organic chemistry began in the 1960s with the pioneering work of Sheppard at DuPont. wikipedia.orgwikipedia.org Despite its early discovery, the SF₅ group was largely relegated to the realm of chemical curiosities for nearly four decades. wikipedia.orgwikipedia.org This prolonged period of limited use was primarily due to the difficult and often hazardous synthetic methods required for its installation, which frequently involved aggressive reagents like elemental fluorine. wikipedia.orgwikipedia.org Furthermore, initial, and later disproven, reports concerning the hydrolytic instability of aryl-SF₅ compounds dampened enthusiasm for its broader application. wikipedia.orgwikipedia.org
Advanced Strategies for Pentafluorosulfanylation of Aromatic Systems
The resurgence of interest in SF₅-containing molecules was catalyzed by the development of more practical and reliable methods for introducing the SF₅ group onto aromatic systems. These strategies can be broadly categorized into direct and indirect pathways.
Direct methods aim to install the SF₅ group in a single conceptual step from a simpler sulfur-containing precursor. A notable advancement in this area is the oxidative fluorination of thiophenol derivatives. udel.edu A highly efficient protocol combines onium halides with silver(II) fluoride (B91410) (AgF₂), which enables the one-step conversion of various thiophenols to their corresponding pentafluorosulfanyl arenes in high yields. udel.edu The enhanced reactivity is attributed to an onium fluoroargentate(II)-mediated fluorination mechanism. udel.edu Another direct approach involves the fluorination of aromatic thiols or disulfides using elemental fluorine, although this method requires specialized equipment and handling precautions. nih.gov
Table 1: Comparison of Direct Pentafluorosulfanylation Methods
| Method | Precursor | Reagents | Key Features |
| Oxidative Fluorination | Aryl Thiophenols | AgF₂, Onium Halides | High yields, broad scope, rapid reaction rates. udel.edu |
| Direct Fluorination | Aryl Thiols/Disulfides | Elemental Fluorine (F₂) | Historically significant, requires special handling. nih.gov |
Indirect methods have proven to be more versatile and are often the preferred route for accessing complex SF₅-arenes. These pathways rely on the synthesis of stable, SF₅-functionalized aromatic building blocks that can be further modified using standard organic reactions. A landmark development was the two-step process reported by the Umemoto group, which avoids the direct use of elemental fluorine on the target aromatic. wikipedia.orgwikipedia.org This method involves the initial reaction of an aryl disulfide with chlorine and a fluoride salt (e.g., KF or CsF) to form an arylsulfur chlorotetrafluoride (ArSF₄Cl) intermediate. wikipedia.orgwikipedia.org This stable intermediate is then treated with a fluoride source, such as zinc fluoride (ZnF₂) or hydrogen fluoride (HF), to complete the conversion to the aryl-SF₅ compound. wikipedia.orgwikipedia.org
More recently, improvements have focused on replacing hazardous reagents. For instance, trichloroisocyanuric acid (TCCA) has been successfully used as a solid, easy-to-handle chlorinating agent in place of gaseous chlorine for the formation of the key ArSF₄Cl intermediates. wikipedia.orgwikipedia.org
Once these core building blocks, such as 1-bromo-4-(pentafluorosulfur)benzene, are synthesized, they can be incorporated into more complex molecules. For example, Negishi cross-coupling reactions have been employed to synthesize SF₅-containing aromatic amino acids, demonstrating the utility of these synthons in advanced molecular construction. nih.govresearchgate.net
The development of safer and more convenient reagents has been critical to the widespread adoption of SF₅ chemistry. Pentafluorosulfanyl chloride (SF₅Cl) is a key reagent, though its gaseous nature presents handling challenges. wikipedia.org Research has focused on creating safe and practical, bench-stable solutions of SF₅Cl, which have been successfully applied in reactions with diazo compounds to produce α-pentafluorosulfanyl carbonyl compounds. wikipedia.org
Significant progress has been made in developing air- and moisture-stable solid pentafluorosulfanylation reagents. nih.gov The combination of silver(II) fluoride with onium halides represents a major step forward, providing a highly effective system for oxidative fluorination. udel.edu Looking towards greener chemistry, methods utilizing the inert gas sulfur hexafluoride (SF₆) as the fluorine source, activated by photoredox catalysis under visible light, have been developed for certain applications, offering a novel pathway that avoids more hazardous fluorinating agents. wikipedia.org
Table 2: Key Reagents for Pentafluorosulfanylation
| Reagent/System | Precursor Type | Application / Advantage |
| Aryl Disulfide + TCCA/KF then ZnF₂/HF | Aryl Disulfides | Avoids gaseous Cl₂, uses a stable ArSF₄Cl intermediate. wikipedia.orgwikipedia.org |
| SF₅Cl (in solution) | Diazo compounds, Alkenes, Alkynes | Gas-reagent-free conditions, direct access to α-SF₅ carbonyls and other aliphatics. wikipedia.org |
| AgF₂ + Onium Halides | Thiophenol derivatives | High efficiency and yields for direct Ar-SF₅ synthesis. udel.edu |
| SF₆ + Photoredox Catalyst | Allylic alcohols | Utilizes an inert gas as a fluorine source, high chemoselectivity. wikipedia.org |
Synthesis of the Cinnamic Acid Moiety with Pentafluorosulfanyl Functionalization
With a reliable source of a 4-(pentafluorosulfanyl)aryl precursor, such as 4-(pentafluorosulfanyl)benzaldehyde (B1597573) or a 4-(pentafluorosulfanyl)aryl halide, the final step is the construction of the prop-2-enoic acid side chain. This is typically achieved through classic olefination and condensation reactions.
Several canonical olefination reactions are suitable for synthesizing 4-(pentafluorosulfur)cinnamic acid from 4-(pentafluorosulfanyl)benzaldehyde.
Horner-Wadsworth-Emmons (HWE) Reaction : This is a highly reliable method for producing E-alkenes. nih.govwikipedia.org The reaction involves the condensation of an aldehyde with a stabilized phosphonate (B1237965) carbanion. For the synthesis of this compound or its esters, 4-(pentafluorosulfanyl)benzaldehyde would be reacted with a phosphonate reagent such as triethyl phosphonoacetate in the presence of a base. nih.govalfa-chemistry.com This reaction is known for its high stereoselectivity, typically affording the desired trans (or E) isomer of the cinnamic acid derivative, and the water-soluble phosphate (B84403) byproduct simplifies purification. nih.govwikipedia.org A general strategy has been demonstrated for the synthesis of (E)-1-alkenyl-4-(pentafluorosulfanyl)benzenes from diethyl 4-(pentafluorosulfanyl)benzylphosphonates, confirming the viability of this approach. nih.gov
Wittig Reaction : The Wittig reaction, which uses a phosphonium (B103445) ylide to convert an aldehyde to an alkene, is another viable method. organic-chemistry.orgwikipedia.org Reacting 4-(pentafluorosulfanyl)benzaldehyde with a stabilized ylide, such as (triphenylphosphoranylidene)acetic acid ethyl ester, would yield the corresponding cinnamate (B1238496) ester. organic-chemistry.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. organic-chemistry.orgwikipedia.org
Knoevenagel Condensation : This condensation involves the reaction of an aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.orgorganicreactions.org To form this compound, 4-(pentafluorosulfanyl)benzaldehyde can be reacted with malonic acid. wikipedia.org The Doebner modification of this reaction, which uses pyridine (B92270) as the solvent, often leads to concomitant decarboxylation, providing the cinnamic acid product directly. wikipedia.org
Perkin Reaction : The Perkin reaction is a classic method for synthesizing cinnamic acids by condensing an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid. wikipedia.orgbyjus.com In this case, 4-(pentafluorosulfanyl)benzaldehyde would be heated with acetic anhydride and sodium acetate (B1210297) to yield the target cinnamic acid. wikipedia.orgbyjus.com
Alternatively, palladium-catalyzed cross-coupling provides a powerful route.
Heck Reaction : The Heck reaction couples an aryl halide with an alkene. rug.nlresearchgate.netyoutube.com To synthesize this compound, an aryl halide like 1-bromo-4-(pentafluorosulfur)benzene or 1-iodo-4-(pentafluorosulfanyl)benzene could be coupled with acrylic acid or one of its esters (e.g., ethyl acrylate) using a palladium catalyst and a base. rug.nlresearchgate.net Subsequent hydrolysis of the resulting ester would provide the final acid.
Table 3: Olefination and Condensation Reactions for Cinnamic Acid Synthesis
| Reaction Name | Key Reactants | Catalyst/Base | Product Stereochemistry |
| Horner-Wadsworth-Emmons (HWE) | 4-(SF₅)benzaldehyde + Phosphonoacetate ester | NaH, K₂CO₃, DBU | Predominantly (E). nih.govwikipedia.org |
| Wittig Reaction | 4-(SF₅)benzaldehyde + Phosphonium ylide (e.g., from ethyl bromoacetate) | Strong base (e.g., n-BuLi) or milder for stabilized ylides | (E) or (Z) depending on ylide. organic-chemistry.org |
| Knoevenagel Condensation | 4-(SF₅)benzaldehyde + Malonic acid | Weak amine (e.g., piperidine, pyridine). wikipedia.org | (E) is common. |
| Perkin Reaction | 4-(SF₅)benzaldehyde + Acetic anhydride | Sodium or Potassium Acetate. wikipedia.orgbyjus.com | Predominantly (E). |
| Heck Reaction | 4-(SF₅)aryl halide + Acrylate (B77674) ester | Palladium catalyst + Base (e.g., Et₃N). rug.nlresearchgate.net | Predominantly (E). |
Coupling Reactions for Aromatic Substitution
Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of styrenes and cinnamic acids from aryl halides or their equivalents. youtube.commdpi.com The Mizoroki-Heck reaction, in particular, provides a direct method for the arylation of olefins. mdpi.commdpi.com This reaction typically involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. mdpi.com
For the synthesis of this compound, a common precursor is a 4-substituted (pentafluorosulfanyl)benzene, such as 4-bromo(pentafluorosulfanyl)benzene. This precursor can be coupled with acrylic acid or its esters via a Heck reaction to form the cinnamic acid structure. researchgate.netresearchgate.net
Another effective approach utilizes arenediazonium salts as the coupling partner. The Matsuda-Heck reaction, which employs arenediazonium salts instead of aryl halides, has been successfully used to synthesize a variety of SF₅-bearing alkenes. mdpi.com For example, 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate, a stable and easily handled salt, can be reacted with various alkenes in the presence of a palladium acetate catalyst to yield the corresponding SF₅-substituted stilbenes and related structures. mdpi.com This methodology is directly applicable to the synthesis of this compound by using acrylic acid or an acrylate as the alkene component.
Beyond the Heck reaction, other palladium-catalyzed cross-coupling methods like the Negishi coupling have been employed to synthesize related SF₅-containing aromatic compounds. nih.gov A Negishi strategy using a catalyst system of Pd(dba)₂ and the SPhos ligand has proven effective for coupling pentafluorosulfanyl aryl bromides with organozinc reagents, demonstrating the versatility of palladium catalysis in forming C-C bonds on the SF₅-aryl scaffold. nih.gov While applied to the synthesis of amino acids, this principle can be extended to the precursors of cinnamic acid. nih.gov
| Coupling Reaction | Aryl-SF₅ Precursor | Coupling Partner | Typical Catalyst/Ligand | Key Features |
|---|---|---|---|---|
| Mizoroki-Heck | 4-Bromo(pentafluorosulfanyl)benzene | Acrylic acid / Acrylate ester | Pd(OAc)₂, Pd(PPh₃)₄ | Direct arylation of the alkene C=C bond. mdpi.com |
| Matsuda-Heck | 4-(Pentafluorosulfanyl)benzenediazonium salt | Acrylic acid / Styrenes | Pd(OAc)₂ (ligand-free) | Utilizes stable diazonium salts, often with good yields. mdpi.com |
| Negishi Coupling | 4-Bromo(pentafluorosulfanyl)benzene | Organozinc reagent | Pd(dba)₂ / SPhos | Effective for C-C bond formation with high functional group tolerance. nih.gov |
Chemo- and Regioselectivity Considerations in Synthesis
Achieving high chemo- and regioselectivity is critical in the synthesis of 4-(pentafluorosulfanyl)cinnamic acid to ensure the desired product is formed efficiently, minimizing side reactions and the formation of isomers.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the context of a Heck reaction between 4-bromo(pentafluorosulfanyl)benzene and acrylic acid, the primary desired reaction is the coupling at the C-Br bond. The pentafluorosulfanyl (SF₅) group is generally stable under typical palladium-catalyzed coupling conditions and does not participate in the reaction. nih.govnih.gov However, reaction conditions must be optimized to prevent side reactions such as the dimerization of the aryl precursor or polymerization of the acrylic acid. nih.gov The choice of catalyst, solvent, base, and temperature plays a crucial role in maintaining high chemoselectivity. mdpi.com
Regioselectivity in the Heck reaction concerns the site of arylation on the alkene. In the coupling of an aryl group with an unsymmetrical alkene like acrylic acid (CH₂=CH-COOH), the aryl group can theoretically add to either of the two double-bonded carbons. For most Heck reactions, the arylation occurs with high regioselectivity at the less substituted carbon atom of the double bond (the β-carbon of the carboxylic acid). mdpi.com This preference is primarily attributed to steric factors during the migratory insertion step of the catalytic cycle. mdpi.com This results in the formation of the desired cinnamic acid structure rather than an α-aryl acrylic acid isomer. The strong electron-withdrawing nature of the SF₅ group on the aromatic ring can also influence the electronic properties of the palladium intermediate, but the steric control of the Heck reaction generally ensures the correct regiochemical outcome. In the synthesis of related SF₅-alkenes from SF₅-alkynes, mechanistic studies have shown that the reaction pathway (e.g., radical vs. anionic) can dictate the regioselectivity of the addition. academie-sciences.fr
| Selectivity Type | Controlling Factor | Desired Outcome for 4-(SF₅)cinnamic Acid Synthesis | Rationale |
|---|---|---|---|
| Chemoselectivity | Reaction Conditions (Catalyst, Base, Temp.) | Selective coupling at the C-Halogen bond without affecting the -SF₅ or -COOH groups. | The SF₅ group is robust, but conditions must be mild enough to prevent side reactions like polymerization. nih.govresearchgate.net |
| Regioselectivity | Steric Hindrance in Alkene | Addition of the aryl group to the β-carbon of acrylic acid. | Standard Heck reaction mechanism favors arylation at the less sterically hindered vinylic position. mdpi.com |
| Regioselectivity | Electronic Effects | Formation of the para-substituted product. | Starting with a para-substituted precursor like 4-bromo(pentafluorosulfanyl)benzene ensures the correct aromatic substitution pattern. |
Stereoselective Synthesis of this compound Isomers
The double bond in cinnamic acid can exist as one of two stereoisomers: the (E)-isomer (trans) or the (Z)-isomer (cis). The stereochemical outcome of the synthesis is crucial as the different isomers can have distinct physical properties and biological activities.
In the context of the Mizoroki-Heck reaction, the formation of the thermodynamically more stable (E)-isomer is strongly favored. uwindsor.ca The catalytic cycle typically proceeds through a syn-addition of the aryl-palladium species across the double bond, followed by a syn-β-hydride elimination. For the reaction to proceed to completion, the subsequent elimination step requires a rotation around the newly formed carbon-carbon single bond to place a palladium atom and a β-hydrogen in a syn-coplanar arrangement. This rotation preferentially leads to the conformation that results in the trans or (E)-alkene product, as it minimizes steric strain. uwindsor.ca Therefore, standard Heck coupling of 4-bromo(pentafluorosulfanyl)benzene with acrylic acid is expected to yield predominantly (E)-4-(pentafluorosulfur)cinnamic acid.
The synthesis of the less stable (Z)-isomer is more challenging and often requires alternative, stereoselective strategies. While specific methods for (Z)-4-(pentafluorosulfanyl)cinnamic acid are not widely documented, principles from related syntheses can be applied. For instance, stereoselective synthesis of specific (Z)-SF₅-vinyl fluorides has been achieved via the hydrofluorination of SF₅-alkynes, where the geometry is controlled by the mechanism of addition to the triple bond. academie-sciences.fr Another potential route could involve a Wittig reaction or a Horner-Wadsworth-Emmons reaction, where the choice of reagents (e.g., stabilized vs. non-stabilized ylides) and reaction conditions can be tuned to favor the formation of the (Z)-alkene. A stereoselective alkyne reduction, such as the hydrogenation of 4-(pentafluorosulfur)phenylpropiolic acid using Lindlar's catalyst, could also provide a pathway to the (Z)-isomer.
| Isomer | Synthetic Method | Stereochemical Rationale | Reference Principle |
|---|---|---|---|
| (E)-isomer (trans) | Mizoroki-Heck Reaction | The reaction mechanism favors the formation of the more thermodynamically stable trans product via syn-addition and syn-elimination. | uwindsor.ca |
| (Z)-isomer (cis) | Alkyne Hydrogenation | Partial reduction of a corresponding alkyne using a poisoned catalyst like Lindlar's catalyst yields the cis-alkene. | Standard organic methodology. |
| (Z)-isomer (cis) | Wittig / Horner-Wadsworth-Emmons | Use of stabilized ylides or specific phosphonate reagents can favor the formation of the (Z)-alkene. | Standard organic methodology. |
| (Z)-isomer (cis) | Stereoselective Hydroelementation | Addition of elements across an SF₅-alkyne can be highly stereoselective, affording (Z)-isomers. | academie-sciences.fr |
Chemical Transformations and Reaction Mechanisms of 4 Pentafluorosulfur Cinnamic Acid
Reactivity of the Pentafluorosulfanyl Group in Cinnamic Acid Derivatives.rsc.orgnih.gov
The pentafluorosulfanyl group is known for its high electronegativity and remarkable stability. rowansci.comrsc.org These characteristics significantly influence the reactivity of the aromatic ring to which it is attached and its behavior under various chemical conditions.
Influence on Aromatic Ring Reactivity and Electron Distribution.nih.govrsc.org
The SF5 group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. wikipedia.org This effect is attributed to the high electronegativity of the five fluorine atoms, which inductively pull electron density away from the sulfur atom and, consequently, from the aromatic ring. rowansci.com As a result, electrophilic aromatic substitution reactions on pentafluorosulfanylbenzene derivatives tend to occur at the meta position. wikipedia.org Computational studies can provide deeper insights into how the SF5 group affects molecular geometry and electronic distribution. rowansci.com
The strong electron-withdrawing nature of the SF5 group can be compared to other common electron-withdrawing groups as shown in the table below.
| Functional Group | Hammett Parameter (σp) |
| -NO2 | 0.78 |
| -CN | 0.66 |
| -CF3 | 0.54 |
| -SF5 | 0.68 |
This table presents a comparison of the electron-withdrawing strength of the SF5 group with other common functionalities based on their Hammett parameters.
Stability under Diverse Reaction Conditions.rsc.orgnih.gov
Aryl sulfur pentafluorides exhibit high thermal and chemical stability. nih.gov The sulfur-fluorine bonds are strong, making the SF5 group resistant to degradation under many reaction conditions, including oxidizing, reducing, strongly acidic, and strongly basic environments. rowansci.comwikipedia.org For instance, pentafluorosulfanylbenzene does not react with a refluxing solution of sodium hydroxide (B78521) in aqueous ethanol. wikipedia.org This stability is a significant advantage in organic synthesis, allowing for a wide range of chemical transformations on other parts of the molecule without affecting the SF5 group. researchgate.net However, it has been shown that the SF5 group can degrade under mild, environmentally relevant photolytic conditions. nih.gov
Transformations of the Carboxylic Acid Functionality.nih.govresearchgate.net
The carboxylic acid group in 4-(pentafluorosulfur)cinnamic acid can undergo typical transformations. These reactions are generally well-established for carboxylic acids and can be applied to this specific derivative. For instance, the carboxylic acid can be converted to acyl fluorides, which are more stable than the corresponding chlorides and bromides but more reactive than other activated forms of carboxylic acids. researchgate.net This transformation can be achieved using reagents like 3,3-difluoro-1,2-diphenylcyclopropene (B15382051) (CpFluor) under neutral conditions. researchgate.net The resulting acyl fluorides can then be used in subsequent reactions, such as one-pot amidation. researchgate.net
Common transformations of the carboxylic acid group are summarized below:
| Reaction | Reagents | Product |
| Esterification | Alcohol, Acid Catalyst | Ester |
| Amidation | Amine, Coupling Agent | Amide |
| Reduction | LiAlH4, then H2O | Alcohol |
| Acyl Halide Formation | SOCl2 or (COCl)2 | Acyl Chloride |
This interactive table outlines common reactions of the carboxylic acid functionality and the typical reagents used.
Reactions Involving the Carbon-Carbon Double Bond.sciencemadness.org
The carbon-carbon double bond in the cinnamic acid moiety is a site for various chemical reactions, including dimerization, polymerization, and addition reactions.
Dimerization and Polymerization Processes.sciencemadness.orgacs.org
Cinnamic acid and its derivatives are known to undergo photodimerization reactions, particularly in the solid state, to form cyclobutane (B1203170) derivatives known as truxillic and truxinic acids. nih.gov The specific stereochemistry of the dimer is often dependent on the crystal packing of the starting material. nih.gov In solution, dimerization can be achieved through various methods, including the use of photosensitizers or supramolecular hosts like cyclodextrins. nih.gov Under harsher conditions, such as elevated temperatures, 4-hydroxycinnamic acids have been observed to undergo polymerization. nih.gov It is plausible that this compound could undergo similar dimerization and polymerization reactions, although specific studies on this compound are not widely reported.
Addition Reactions.nih.gov
The alkene double bond in cinnamic acid derivatives can participate in various addition reactions. For example, the addition of halogens or hydrogen halides can occur across the double bond. Furthermore, the double bond can be a substrate for reactions like epoxidation. sciencemadness.org The electron-withdrawing nature of the 4-pentafluorosulfanylphenyl group would likely influence the reactivity of the double bond towards electrophilic addition, potentially making it less reactive than cinnamic acid itself. The double bond can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a dienophile. researchgate.net
Mechanistic Investigations of Key Reactions
Radical-Based Mechanisms
The carbon-sulfur bond in the SF₅ group can be susceptible to homolytic cleavage under certain conditions, and the double bond in the cinnamic acid moiety is a prime site for radical addition reactions. General principles of radical chemistry suggest that reactions involving this compound would proceed through standard initiation, propagation, and termination steps. The high electronegativity of the SF₅ group would likely influence the regioselectivity of radical additions to the alkene.
While the radical-based reactions of other organic compounds containing the pentafluorosulfanyl group have been studied, specific data on radical-initiated transformations of this compound, including reaction kinetics and the characterization of radical intermediates, are not currently documented in available research.
Photochemical and X-ray Induced Transformations
The cinnamic acid framework is well-known to undergo photochemical reactions, most notably [2+2] cycloadditions upon exposure to ultraviolet light. The substitution pattern on the phenyl ring can significantly influence the photochemistry. It is hypothesized that the electron-withdrawing nature of the pentafluorosulfanyl group at the para position would modulate the electronic excited states of the molecule, potentially altering its photochemical behavior compared to unsubstituted cinnamic acid.
Similarly, X-ray irradiation can induce chemical transformations. Studies on other cinnamic acid derivatives have shown that X-rays can initiate dimerization and other reactions. The presence of the heavy sulfur atom and highly electronegative fluorine atoms in the SF₅ group could lead to unique interactions with high-energy photons, but specific studies on this compound are absent from the literature.
Table 1: Investigated Chemical Transformations of Substituted Cinnamic Acids (General Examples)
| Transformation | Reactant Type | Conditions | Product Type |
| Photodimerization | α,β-Unsaturated Carbonyl | UV Light | Cyclobutane |
| Radical Addition | Alkene | Radical Initiator | Functionalized Alkane |
| Oxidation | Alkene | Oxidizing Agent | Epoxide, Diol, etc. |
This table presents general transformations observed for the cinnamic acid scaffold and is for illustrative purposes only. Specific data for this compound is not available.
Computational Chemistry and Theoretical Studies on 4 Pentafluorosulfur Cinnamic Acid
Electronic Structure and Molecular Orbital Analysis
The electronic architecture of 4-(pentafluorosulfur)cinnamic acid is dominated by the potent electron-withdrawing nature of the SF₅ substituent. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its chemical reactivity and electronic transitions. In analogous structures like trans-4-(Trifluoromethyl)cinnamic acid, the HOMO and LUMO are distributed across the π-system of the aromatic ring and the acrylic acid moiety. niscpr.res.in The presence of a strong electron-withdrawing group at the para-position, such as SF₅, is expected to lower the energy of both the HOMO and LUMO, influencing the molecule's reactivity and spectral properties.
Natural Bond Orbital (NBO) analysis on similar molecules reveals significant charge delocalization and hyperconjugative interactions. niscpr.res.inniscpr.res.in For this compound, NBO analysis would quantify the stabilization energy arising from π →π* interactions within the phenyl and vinyl groups and elucidate the charge transfer from the aromatic ring to the electron-deficient SF₅ group. niscpr.res.in
Conformational Analysis and Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a method to study the dynamic behavior of this compound in various environments. nih.gov By simulating the motions of atoms over time, MD can reveal how the molecule interacts with solvents, how it might bind to a biological target, and the stability of its different conformations. nih.govnih.gov Such simulations could identify key intermolecular interactions, like hydrogen bonding with solvent molecules, and provide insights into the conformational flexibility of the acrylic acid side chain and the rotational dynamics of the SF₅ group.
Electronegativity and Electron-Withdrawing Effects of the Pentafluorosulfanyl Group in the Cinnamic Acid Scaffold
The pentafluorosulfanyl (SF₅) group is one of the most strongly electron-withdrawing and electronegative functional groups in organic chemistry. Its introduction onto the cinnamic acid scaffold at the para-position profoundly influences the electronic distribution across the entire molecule. The electronegativity of the SF₅ group is estimated at 3.65, which is greater than that of the more common trifluoromethyl (CF₃) group (3.36). rsc.org
This strong electron-withdrawing power is quantitatively captured by Hammett parameters. The SF₅ group possesses a large Hammett σₚ value, indicating a strong withdrawing effect through both induction and resonance. This effect leads to a significant dipole moment in the molecule, which can be used to influence the stereoselectivity of chemical reactions, particularly those that proceed through transition states with significant charge separation. rsc.org
Table 1: Comparison of Electronic Properties of SF₅ and CF₃ Groups
| Property | SF₅ Group | CF₃ Group | Citation |
|---|---|---|---|
| Electronegativity | 3.65 | 3.36 | rsc.org |
| Hammett σₚ value | 0.68 | 0.54 | rsc.org |
Reaction Pathway Energetics and Transition State Analysis
The powerful electronic influence of the SF₅ group plays a critical role in the energetics of chemical reactions involving this compound. The group's ability to stabilize negative charge can lower the energy of transition states in which electron density accumulates on the aromatic ring. rsc.org For reactions proceeding through intermediates with significant charge separation, the profound dipole created by the SF₅ group can effectively control conformation and stereoselectivity. rsc.org
Computational methods like DFT are used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. For example, in cycloaddition reactions involving related aldehydes, the SF₅ group has been shown to direct the stereochemical outcome by influencing the stability of the charged intermediate. rsc.org A similar analysis for reactions of this compound, such as addition to the double bond, would reveal transition states stabilized by the electron-withdrawing substituent.
Supramolecular Interactions and Crystal Packing
In the solid state, molecules of substituted cinnamic acids arrange into ordered structures through a network of non-covalent interactions. Crystal structure analysis of the closely related 2,3,4,5,6-pentafluoro-trans-cinnamic acid provides a model for the interactions expected for this compound. nih.govresearchgate.net The crystal packing is dictated by a combination of strong hydrogen bonds, weaker halogen and hydrogen contacts, and π–π stacking interactions. nih.govresearchgate.net These interactions collectively form a stable, sheet-like supramolecular assembly. nih.gov
Table 2: Intermolecular Contact Distances in 2,3,4,5,6-Pentafluoro-trans-cinnamic acid
| Contact Type | Atom 1 | Atom 2 | Distance (Å) | Citation |
|---|---|---|---|---|
| Oxygen-Fluorine | O | F | 2.8065 | nih.gov |
| Oxygen-Fluorine | O | F | 2.9628 | nih.gov |
| Fluorine-Fluorine | F | F | 2.6665 | nih.gov |
| Fluorine-Fluorine | F | F | 2.7049 | nih.gov |
| Fluorine-Fluorine | F | F | 2.7314 | nih.gov |
The most dominant intermolecular interaction in the crystal structure of cinnamic acids is the hydrogen bonding between carboxylic acid moieties. Molecules of 2,3,4,5,6-pentafluoro-trans-cinnamic acid form classic centrosymmetric dimers, where two molecules are linked by a pair of strong O–H···O hydrogen bonds. nih.govresearchgate.net This robust structural motif creates a stable eight-membered ring. nih.gov
These primary hydrogen-bonded dimers are then further organized into larger sheet-like structures through the weaker C–H···F and F···F interactions, demonstrating a hierarchy of intermolecular forces that govern the final crystal packing. nih.govresearchgate.net
Advanced Research Applications of 4 Pentafluorosulfur Cinnamic Acid Derivatives
Applications in Materials Science and Polymer Chemistry
The robust nature of the pentafluorosulfur group, combined with the versatile chemistry of cinnamic acid, makes 4-(pentafluorosulfur)cinnamic acid a compelling candidate for the development of novel materials. Its derivatives are being explored for the creation of functional polymers and high-energy-density materials, where the unique electronic and physical properties of the SF₅ group can be harnessed.
As Monomers for Functional Polymers
While the direct polymerization of this compound is an emerging area of research, the broader field of cinnamic acid-based polymers provides a strong indication of its potential. Cinnamic acid and its derivatives are well-known for their ability to undergo polymerization through their vinyl group or by leveraging their carboxylic acid functionality to form polyesters and polyamides. rsc.org The resulting polymers often exhibit interesting properties, such as photo-crosslinkability, which is useful in the development of photoresists and other light-sensitive materials.
The introduction of the SF₅ group onto the cinnamic acid backbone is anticipated to impart several desirable characteristics to the corresponding polymers. The high electronegativity and thermal stability of the SF₅ group can enhance the chemical resistance and thermal properties of the polymer. nih.gov Furthermore, the lipophilicity of the SF₅ group can be tailored to control the solubility and processing characteristics of the resulting polymers. Research into the polymerization of other fluorinated monomers has shown that the incorporation of fluorine can lead to materials with low surface energy, high gas permeability, and unique optical properties. Current time information in Bangalore, IN.
The synthesis of functional polymers from this compound derivatives could be achieved through various polymerization techniques, including free radical polymerization of the vinyl group or condensation polymerization involving the carboxylic acid. The properties of the resulting poly(4-(pentafluorosulfur)cinnamate)s could be further tuned by copolymerization with other monomers, offering a pathway to a wide range of functional materials with applications in coatings, membranes, and advanced optical systems.
Design of High-Energy Density Materials
The quest for new high-energy density materials (HEDMs) is driven by the need for more powerful and safer energetic formulations. The incorporation of fluorine-containing groups, such as the pentafluorosulfur (SF₅) moiety, into organic molecules is a promising strategy for enhancing the energetic performance of these materials. The SF₅ group is known to increase the density and heat of formation of organic compounds, which are key parameters for high-energy materials.
A computational study on the role of -SF₅ groups in modulating the stability and energy characteristics of fluorinated nitrocompounds has provided valuable insights. While the study found that the inclusion of SF₅ groups in aromatic polynitro compounds did not consistently improve stability or detonation properties compared to -CF₃ or -OCF₃ groups, it highlighted the complex interplay between structure and energetic performance. sinapse.ac.uk The research suggested that in some cases, the density of fluorine-containing nitro compounds could be influenced by the presence of the pentafluorosulfanyl group. sinapse.ac.uk
Derivatives of this compound could serve as precursors for the synthesis of novel HEDMs. For instance, nitration of the aromatic ring could lead to energetic compounds where the presence of the SF₅ group could contribute to a higher density and a more favorable oxygen balance. The double bond in the cinnamic acid backbone also offers a site for further chemical modification, potentially leading to the synthesis of energetic polymers or plasticizers.
Contributions to Agrochemical Research
The pentafluorosulfur group has been termed a "super-trifluoromethyl group" due to its potent electron-withdrawing nature and significant lipophilicity, properties that are highly desirable in the design of new agrochemicals. acs.org Derivatives of this compound are being investigated for their potential as next-generation pest control agents and modulators of biological activity in crop protection.
Pest Control Agent Development
A significant breakthrough in the application of SF₅-containing compounds in agrochemicals has been the development of novel meta-diamide insecticides. In a notable study, researchers synthesized a series of 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide derivatives. acs.org These compounds, which can be considered derivatives of a modified 4-(pentafluorosulfur)aniline structure, demonstrated high insecticidal activity against the diamondback moth (Plutella xylostella). acs.org
One particular derivative, 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide (4d) , exhibited not only high potency but also excellent selectivity towards insects and favorable physicochemical properties, including good water solubility and log P values. acs.org This research showcases the potential of incorporating the SF₅ group into complex organic molecules to create effective and selective insecticides. The cinnamic acid moiety in this compound could serve as a versatile scaffold for the synthesis of analogous insecticidal compounds, where the acrylic acid side chain could be modified to introduce other pharmacophoric groups.
| Compound | Target Pest | Key Finding |
| 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide (4d) | Plutella xylostella (diamondback moth) | High insecticidal activity, excellent selectivity, and good physicochemical properties. acs.org |
Modulators of Biological Activity in Crop Protection
The introduction of the SF₅ group into a molecule can significantly alter its biological activity. The high electronegativity and lipophilicity of the SF₅ group can enhance the binding affinity of a molecule to its biological target and improve its metabolic stability. nih.govnih.gov These properties are crucial for the development of effective crop protection agents that can act as herbicides, fungicides, or plant growth regulators.
While specific studies on this compound as a modulator of biological activity in crop protection are still emerging, the broader research on SF₅-containing agrochemicals is promising. The ability of the SF₅ group to act as a bioisostere for other functional groups, such as the trifluoromethyl group, allows for the fine-tuning of a molecule's properties to optimize its biological efficacy. acs.org For example, the replacement of a trifluoromethyl group with a pentafluorosulfur group in a known pesticide could lead to a new active ingredient with improved performance characteristics.
The cinnamic acid framework itself is a known pharmacophore in various biologically active natural products. mdpi.com By combining this privileged scaffold with the unique properties of the SF₅ group, researchers can explore a vast chemical space for the discovery of novel crop protection agents. The acrylic acid moiety of this compound provides a handle for the synthesis of a diverse library of amides, esters, and other derivatives for biological screening.
Role in Chemical Probe Development for Biological Systems
Chemical probes are essential tools for studying biological systems, enabling the visualization and interrogation of complex cellular processes. The development of effective chemical probes often requires the incorporation of reporter groups that can be detected by various analytical techniques. The pentafluorosulfur (SF₅) group has recently emerged as a superior ¹⁹F magnetic resonance reporter group, suggesting a promising role for this compound derivatives in the design of novel chemical probes. nih.gov
In a comparative study, an SF₅-substituted derivative of the drug teriflunomide (B560168) demonstrated the highest ¹⁹F MR signal-to-noise ratio efficiency when used with an ultrashort echo-time MRI method. nih.gov This finding is significant because ¹⁹F MRI is a powerful non-invasive imaging technique that can be used to track the distribution and metabolism of labeled molecules in vivo. The five equivalent fluorine atoms of the SF₅ group give rise to a single, sharp resonance in the ¹⁹F NMR spectrum, making it an ideal tag for quantitative analysis.
Derivatives of this compound could be developed into a new class of chemical probes for ¹⁹F MRI. For example, the carboxylic acid group could be used to attach the molecule to a biomolecule of interest, such as a protein or a peptide, creating a targeted probe. The cinnamic acid backbone could also be modified to include other functionalities, such as fluorescent dyes or affinity tags, to create multimodal probes that can be detected by multiple imaging techniques. The high stability of the SF₅ group ensures that the ¹⁹F label remains intact under physiological conditions, providing a reliable signal for long-term imaging studies.
| Reporter Group | Key Advantage | Potential Application |
| Pentafluorosulfur (SF₅) | Superior ¹⁹F magnetic resonance reporter group with high signal-to-noise ratio. nih.gov | Development of targeted and multimodal chemical probes for in vivo ¹⁹F MRI. |
Functionalization in Cosmetic Science Formulations
The functionalization of cosmetic formulations with novel chemical entities is a constantly evolving field. Derivatives of this compound are being explored for their potential to impart desirable properties to cosmetic products, drawing from the known bioactivities of both the cinnamic acid core and the unique characteristics of the SF5 group.
Antioxidant and Anti-inflammatory Chemical Entities
Cinnamic acid and its derivatives are recognized for their antioxidant properties, which are attributed to their ability to donate hydrogen atoms and scavenge free radicals. nih.govmdpi.com The antioxidant capacity is influenced by the nature and position of substituents on the aromatic ring. mdpi.commendelnet.cz The introduction of a hydroxyl group, for instance, generally enhances antioxidant activity. mendelnet.cz While the direct antioxidant contribution of the SF5 group is not extensively documented, its strong electron-withdrawing nature can modulate the electronic properties of the cinnamic acid backbone, potentially influencing its radical scavenging capabilities. rowansci.com
In the context of anti-inflammatory action, the pentafluorosulfur group has been successfully incorporated into potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. nih.gov The design of SF5-containing benzopyran derivatives has yielded compounds with significant anti-inflammatory efficacy in preclinical models. nih.gov Given that some flavonoids and other natural compounds exert their anti-inflammatory effects through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6, and enzymes such as COX-2, the derivatization of this compound could yield novel anti-inflammatory agents for cosmetic applications, aimed at soothing irritated skin. nih.govmdpi.com
| Compound/Derivative | Reported Biological Activity | Potential Cosmetic Application |
| Cinnamic Acid Derivatives | Antioxidant, Radical Scavenging nih.govmdpi.com | Protection against oxidative stress |
| SF5-Benzopyran Derivatives | COX-2 Inhibition, Anti-inflammatory nih.gov | Reduction of skin inflammation and redness |
| Trifolirhizin (Flavonoid) | Inhibition of TNF-α, IL-6, and COX-2 nih.gov | Soothing and calming of irritated skin |
Antimicrobial Chemical Agents
Organosulfur compounds, in general, have been recognized for their antibacterial properties. researchgate.netnih.gov For instance, compounds from garlic, such as allicin (B1665233) and its derivatives, exhibit a broad spectrum of antibacterial activity. researchgate.netnih.gov Studies on sulfur hexafluoride (SF6) have shown that it can potentiate the in vitro activity of certain antibiotics against bacteria commonly associated with eye infections. nih.govresearchgate.net
The introduction of an SF5 group into a molecule can contribute to its antimicrobial potential. While specific studies on the antimicrobial properties of this compound are limited, the known antimicrobial activity of cinnamic acid itself against a range of bacteria provides a strong foundation for the development of new antimicrobial agents. nih.gov The combination of the cinnamic acid scaffold with the SF5 group could lead to derivatives with enhanced efficacy or a broader spectrum of activity for use as preservatives or antimicrobial agents in cosmetic formulations. The number of sulfur atoms in organosulfur compounds has been correlated with their antibacterial activity, suggesting the SF5 group could be a significant contributor to this effect. frontiersin.org
| Compound/Class | Observed Antimicrobial Effect | Potential Mechanism |
| Organosulfur Compounds (general) | Bactericidal, antibiofilm, antitoxin, and anti-quorum sensing activity. researchgate.netnih.gov | Formation of disulfide bonds with bacterial enzymes, compromising membrane integrity. researchgate.netnih.gov |
| Sulfur Hexafluoride (SF6) | Potentiation of antibiotic activity in vitro. nih.govresearchgate.net | Not fully elucidated. |
| Cinnamic Acid | Antimicrobial activity against various bacteria. nih.gov | Disruption of cell membrane and inhibition of enzymes. |
Photo-Cleavable and UV-Filter Chemical Structures
The pentafluorosulfur group is known for its high thermal and chemical stability. rowansci.comnih.gov However, studies have shown that aromatic compounds containing the SF5 group can undergo photodegradation under environmentally relevant conditions. nih.gov This photo-lability suggests the potential for designing photo-cleavable linkers based on SF5-containing structures for controlled release applications in cosmetics. broadpharm.comnih.gov Upon exposure to specific wavelengths of light, these linkers could break down, releasing an active ingredient. broadpharm.comnih.gov
Furthermore, the strong UV absorption properties of aromatic compounds can be modulated by the introduction of various functional groups. The electron-withdrawing nature and the potential for the SF5 group to influence the electronic transitions within the this compound molecule could be harnessed to develop novel UV-filtering agents. These compounds could offer protection against harmful UV radiation, a critical function in many cosmetic and skincare products. The photodegradation of the SF5 group to form benzenesulfonates suggests a pathway for the breakdown of such UV filters into potentially less harmful byproducts. nih.gov
Enzyme Inhibition Studies and Structure-Activity Relationships (SAR)
The replacement of a trifluoromethyl group with a pentafluorosulfanyl group in the drug teriflunomide, an inhibitor of dihydroorotate (B8406146) dehydrogenase, resulted in comparable or even improved inhibitory activity. acs.org This highlights the potential of the SF5 group to enhance the potency of enzyme inhibitors. The larger size and greater lipophilicity of the SF5 group compared to the CF3 group can lead to altered interactions within the enzyme's active site. researchgate.netnih.gov
Structure-activity relationship (SAR) studies on SF5-substituted indole (B1671886) inhibitors of the AAA ATPase p97 have revealed complex relationships between the substituent and inhibitory activity that are not solely dependent on steric or electronic factors. nih.gov For example, a 430-fold difference in p97 inhibitory activity was observed between pentafluorosulfanyl and nitro-derivatives, despite their similar, strong electron-withdrawing effects. nih.gov This underscores the subtle and often unpredictable influence of the SF5 group on biological activity.
In the context of this compound, its derivatives are promising candidates for enzyme inhibition studies. The cinnamic acid core can be directed towards various enzymatic targets, and the SF5 group can be strategically employed to optimize potency and selectivity. For instance, α-fluorinated ketones are known to act as serine protease inhibitors by forming stable hemiacetal adducts with the active site serine. nih.gov The introduction of the SF5 group on the aromatic ring of a cinnamic acid derivative could further modulate the reactivity of the acrylic acid moiety or enhance binding to the enzyme's active site.
| SF5-Containing Scaffold | Enzyme Target | Key SAR Finding |
| SF5-Benzopyran Derivatives | Cyclooxygenase-2 (COX-2) nih.gov | SF5 group contributes to high potency and selectivity for COX-2. nih.gov |
| SF5-Indole Derivatives | AAA ATPase p97 nih.gov | Inhibitory activity is not solely dependent on the electronic or steric properties of the SF5 group. nih.gov |
| SF5-Teriflunomide Derivatives | Dihydroorotate Dehydrogenase acs.org | SF5-substituted derivative showed improved capacity to inhibit T cell proliferation, indicating better anti-inflammatory activity. acs.org |
Future Research Trajectories and Synthetic Challenges
Development of Green and Sustainable Synthetic Routes to 4-(Pentafluorosulfur)cinnamic Acid
The current synthesis of many SF₅-containing compounds often relies on harsh reagents and multi-step processes that are not aligned with the principles of green chemistry. chemrxiv.org The development of sustainable synthetic pathways to this compound is a critical research objective. The focus is on improving efficiency, reducing waste, and eliminating the use of hazardous substances.
Research in related fields offers potential strategies. For instance, catalyst-free decarboxylation methods have been developed for 4-hydroxycinnamic acids, which tolerate various functional groups and operate without additives. nih.gov Similarly, the use of efficient nanocatalysts, such as Ni-chitosan, has enabled the green synthesis of other complex scaffolds under ultrasonic conditions, significantly reducing reaction times. beilstein-journals.org
Future approaches for the sustainable synthesis of this compound could involve:
Catalyst-free Knoevenagel-type condensations: Exploring modifications of classic reactions, such as the Verley-Doebner modification, which uses a co-catalyst that is regenerated in a catalytic cycle, could reduce waste. youtube.com
Novel Boron-based syntheses: A direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids using boron tribromide has been demonstrated, avoiding the need for intermediate anhydride (B1165640) formation. nih.gov Adapting such one-pot methods could streamline the synthesis.
Avoiding Hazardous Reagents: A primary goal is to move away from toxic, gaseous reagents often used in the installation of the SF₅ group. chemrxiv.org
Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches
| Aspect | Traditional Synthetic Routes | Potential Green/Sustainable Routes |
|---|---|---|
| Catalysis | Often requires stoichiometric, harsh base or acid catalysts. nih.govnih.gov | Use of recyclable nanocatalysts, biocatalysts, or catalyst-free conditions. nih.govbeilstein-journals.org |
| Reagents | Relies on toxic and difficult-to-handle gases like SF₅Cl for SF₅ installation. chemrxiv.org | Development of bench-stable, solid SF₅-transfer reagents. chemrxiv.org |
| Solvents | Often uses volatile organic compounds (VOCs). | Employing greener solvents like water, ethanol, or solvent-free conditions. beilstein-journals.org |
| Efficiency | Multi-step processes with potentially low overall yields. chemrxiv.org | One-pot syntheses and reactions accelerated by ultrasound or microwave irradiation. beilstein-journals.orgnih.gov |
Expanding the Accessibility of SF₅-Containing Building Blocks
A significant bottleneck in the widespread study and application of molecules like this compound has been the limited availability of versatile SF₅-containing starting materials, or building blocks. spirochem.comethz.ch Historically, the introduction of the sterically hindered SF₅ group has been a major synthetic challenge, often requiring demanding reaction conditions and the use of pentafluorosulfanyl chloride (SF₅Cl), a toxic gas. chemrxiv.org
Recent years have seen substantial progress in overcoming these limitations, with the development of new methodologies and reagents. Key advancements include:
Novel Reagent Development: Researchers have created new, bench-stable reagents that allow for the modular and late-stage transfer of the SF₅ group, which is imperative for medicinal chemistry applications. chemrxiv.org
Improved Synthetic Methods: Elegant methodologies have been pioneered for the synthesis of pentafluorosulfanyl arenes from precursors like disulfides, involving a two-step oxidation and tetrafluorosulfanyl chloride-to-fluoride exchange. chemrxiv.org
Scalable Routes: New, easily scalable routes for the synthesis of key SF₅-containing intermediates, such as pentafluorosulfanyldifluoroacetic acid, have been described, making these building blocks more accessible for creating libraries of derivative compounds. nih.gov
Diverse Scaffolds: The range of available SF₅-aromatics and heterocycles has expanded significantly, providing chemists with a toolbox to modulate properties like steric hindrance, lipophilicity, and electronic character in new molecules. spirochem.comenamine.netethz.ch
Table 2: Examples of Emerging SF₅-Containing Building Blocks
| Building Block Type | Synthetic Strategy | Significance | Reference |
|---|---|---|---|
| SF₅-Aryl Boron Reagents | Ir-catalyzed C–H borylation | Enables use in versatile cross-coupling reactions (e.g., Suzuki-Miyaura). | ethz.ch |
| SF₅-Heterocycles (e.g., quinolines) | De novo synthesis involving aldol (B89426) reactions of an enolate α to the SF₅ group. | Provides access to novel heterocyclic scaffolds with unique properties. | ethz.ch |
| Pentafluorosulfanyldifluoroacetic acid | Development of multiple novel, scalable synthetic routes. | A key precursor for a wide range of amides and esters. | nih.gov |
| Pentafluorosulfanyl Arenes | Oxidation/fluorination of disulfide precursors. | Fundamental starting materials for more complex aromatic SF₅ compounds. | chemrxiv.org |
Exploration of Novel Reactivity Patterns for SF₅-Cinnamic Acid Conjugates
The cinnamic acid scaffold is a versatile building block known for its reactivity, particularly at the acrylic acid double bond and the carboxylic acid group. chemicalbook.com The introduction of the powerfully electron-withdrawing SF₅ group onto the phenyl ring is expected to significantly modulate these reaction pathways, opening avenues for novel chemical transformations.
Standard cinnamic acids undergo a variety of reactions. For example, in the presence of superacids, they can react with arenes to form chalcone (B49325) or indanone products through dicationic intermediates. nih.gov The double bond allows for addition reactions, and the entire structure can be used to synthesize more complex molecules like aminotroponyl acrylates or hybrid molecules with tryptamine. rsc.orgnih.gov
For SF₅-cinnamic acid conjugates, future research will likely explore:
Modulated Electrophilicity: The SF₅ group will make the double bond significantly more electron-deficient, enhancing its reactivity towards nucleophiles in Michael-type additions. This could be the inverse of typical reactivity patterns.
Novel Cyclization Reactions: The altered electronic properties could facilitate new intramolecular cyclization reactions, leading to novel SF₅-containing heterocyclic systems.
Superelectrophile Chemistry: Investigating the behavior of this compound under superacidic conditions could reveal unique reaction pathways and the formation of highly reactive intermediates not seen with less-substituted cinnamic acids. nih.gov
Conjugate Synthesis: The creation of conjugates, similar to the 7-O-cinnamoylmorroniside prepared for anti-inflammatory studies, could be a key application. nih.gov The SF₅ group's properties could be harnessed to fine-tune the biological activity of such hybrid molecules.
Advanced Computational Modeling for Predictive Design and Property Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and guiding synthetic efforts. nih.gov While extensive computational studies on this compound itself are not yet widely published, research on both cinnamic acid and other SF₅-containing molecules demonstrates the potential of this approach.
DFT studies on cinnamic acid have been used to:
Determine stable conformations (s-cis vs. s-trans). scielo.org.mx
Analyze electronic structure, including HOMO and LUMO energy levels, to predict reactivity. nih.gov
Simulate and interpret vibrational (IR and Raman) and electronic absorption spectra. scielo.org.mxresearchgate.net
Furthermore, computational studies have been crucial in elucidating the radical-based reaction mechanism for the formation of SF₅-arenes. researchgate.net Applying these methods to this compound would allow researchers to:
Predict Reactivity: Model the electron distribution to identify the most likely sites for nucleophilic or electrophilic attack.
Elucidate Mechanisms: Simulate reaction pathways to understand how the SF₅ group influences transition states and product formation.
Design Novel Molecules: Predict the physicochemical properties (e.g., lipophilicity, electronic character) of new derivatives before undertaking challenging and costly synthesis.
Interpret Spectroscopic Data: Correlate calculated spectra with experimental results to confirm the structure and purity of synthesized compounds.
By integrating advanced computational modeling, chemists can accelerate the design-synthesis-test cycle, enabling a more rapid and informed exploration of the chemical space surrounding this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(pentafluorosulfur)cinnamic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via EDC-mediated coupling of imidazo[1,2-a]pyridine-3-carboxylic acid derivatives with 4-(pentafluorosulfur)benzylamine. Key factors include:
- Reagent stoichiometry : Maintain a 1:1 molar ratio of carboxylic acid to amine to minimize side reactions.
- Solvent selection : Use anhydrous DMF or dichloromethane to enhance coupling efficiency.
- Temperature : Reactions are performed at 0–25°C to balance reactivity and stability of the pentafluorosulfur group .
- Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : NMR is critical for confirming the pentafluorosulfur (-SF) group (δ ~80–85 ppm as a quintet). NMR resolves the cinnamic acid backbone (e.g., vinyl protons at δ 6.3–7.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS detects the molecular ion [M-H] with expected m/z accuracy ≤3 ppm.
- X-ray crystallography : Resolves stereochemistry and confirms SF spatial orientation in crystalline derivatives .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer :
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the SF group.
- Thermal stability : Decomposition occurs above 150°C; DSC/TGA analysis is recommended for batch-specific stability profiling .
- Solution stability : Avoid prolonged exposure to polar aprotic solvents (e.g., DMSO) to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction yields be optimized for SF-containing analogs in combinatorial libraries?
- Methodological Answer :
- Catalyst screening : Test HOBt or HOAt as additives to improve EDC-mediated coupling efficiency.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 50°C vs. 24 hours conventionally) while maintaining >85% yield .
- Machine learning : Train models on existing SF-coupling datasets to predict optimal solvent/catalyst combinations .
Q. What are the dominant degradation pathways of this compound in environmental matrices?
- Methodological Answer :
- Hydrolytic degradation : Monitor via LC-MS/MS in aqueous buffers (pH 4–9); SF groups hydrolyze to SOF under alkaline conditions .
- Photolytic studies : Use simulated sunlight (Xe lamp, 300–800 nm) to identify UV-sensitive bonds. Compare degradation rates to PFAS analogs (e.g., PFOS) using EPA Method 537.1 .
Q. How does the SF group influence the compound’s bioactivity in drug-discovery contexts?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Compare IC values of SF- vs. CF-substituted cinnamic acids in enzyme inhibition assays (e.g., COX-2).
- Lipophilicity profiling : Measure logP values via shake-flask method; SF increases hydrophobicity by ~1.5 units vs. CF, enhancing membrane permeability .
Q. What computational methods predict the electronic effects of the SF substituent on cinnamic acid’s reactivity?
- Methodological Answer :
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential surfaces. The SF group exhibits strong electron-withdrawing effects (-I), lowering HOMO energy by ~2 eV .
- Molecular docking : Simulate interactions with target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to rationalize enhanced binding affinity .
Q. How can trace quantities of this compound be detected in complex biological samples?
- Methodological Answer :
- Sample preparation : Use SPE cartridges (C18 or HLB) for enrichment.
- LC-MS/MS parameters : MRM transitions m/z 320→152 (quantifier) and 320→98 (qualifier) with a limit of detection (LOD) ≤0.1 ng/mL .
- Matrix effects : Validate recovery rates (>80%) in plasma using isotopically labeled internal standards (e.g., -SF analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
